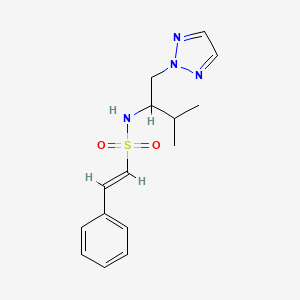
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Triazoles are commonly used in medicinal chemistry due to their ability to interact with various biological targets. The IUPAC name for the compound is This compound , and it can be represented by the following molecular formula:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, while the sulfonamide group may enhance its binding affinity to biological targets. This dual mechanism allows for a broad spectrum of activity against various pathogens and cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) with IC50 values ranging from 1.95 µM to 5.00 µM .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9g | MCF-7 | 2.00 ± 0.03 |
| Compound 9k | MCF-7 | 5.00 ± 0.01 |
| Pemetrexed | MCF-7 | 7.26 |
| Doxorubicin | MCF-7 | 0.64 |
Antimicrobial Activity
Triazole derivatives also exhibit significant antimicrobial properties. Research indicates that compounds containing the triazole ring can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 12 µg/mL |
Case Studies
In a notable study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their biological activities against various cancer cell lines. The study found that certain compounds exhibited superior antiproliferative effects compared to standard chemotherapy agents . Another study focused on the molecular docking of these compounds with human estrogen receptor alpha (hER), revealing strong binding interactions that correlate with their anticancer efficacy .
Propriétés
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-16-9-10-17-19)18-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,18H,12H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKQDZLLSILVSA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














